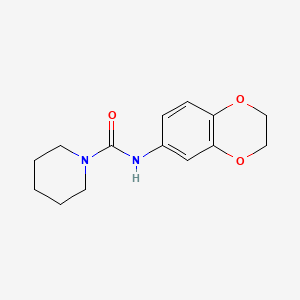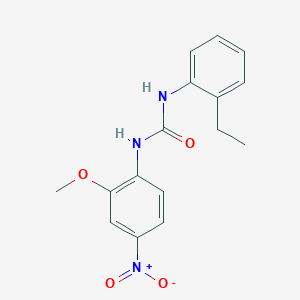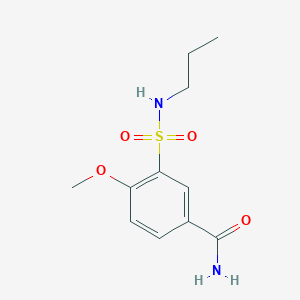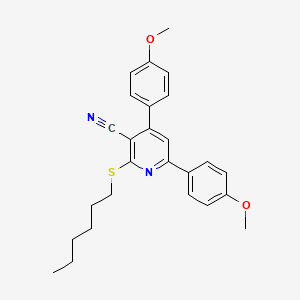![molecular formula C15H21NO2 B4741723 3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4741723.png)
3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
Vue d'ensemble
Description
3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two methyl groups at the 3rd and 5th positions and an N-substituent containing a tetrahydro-2-furanyl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide typically involves the following steps:
Preparation of 3,5-dimethylbenzoic acid: This can be achieved through the Friedel-Crafts alkylation of toluene with acetyl chloride, followed by oxidation of the resulting 3,5-dimethylacetophenone to 3,5-dimethylbenzoic acid.
Formation of 3,5-dimethylbenzoyl chloride: The 3,5-dimethylbenzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation reaction: The 3,5-dimethylbenzoyl chloride is reacted with 1-(tetrahydro-2-furanyl)ethylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and stoichiometry) can further optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide core or the tetrahydro-2-furanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Researchers may investigate its biological activity, including potential antimicrobial, anti-inflammatory, or anticancer properties.
Chemical Synthesis: It can be utilized as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydro-2-furanyl group may enhance its binding affinity and selectivity. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dimethylbenzamide: Lacks the tetrahydro-2-furanyl group, which may result in different biological activity and chemical properties.
N-[1-(tetrahydro-2-furanyl)ethyl]benzamide: Similar structure but without the methyl groups at the 3rd and 5th positions on the benzamide core.
3,5-dimethyl-N-ethylbenzamide: Contains an ethyl group instead of the tetrahydro-2-furanyl group.
Uniqueness
3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is unique due to the presence of both the 3,5-dimethyl substitutions on the benzamide core and the tetrahydro-2-furanyl ethyl group. This combination may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[1-(oxolan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-7-11(2)9-13(8-10)15(17)16-12(3)14-5-4-6-18-14/h7-9,12,14H,4-6H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDLETVRXNHKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(C)C2CCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-amino-1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B4741648.png)
![4-METHOXY-N-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B4741667.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4741684.png)
![1-butyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4741689.png)
![7-({[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4741696.png)

![3-[(3,4-DIFLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4741727.png)
![4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4741730.png)


![(4-BUTOXYPHENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B4741744.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B4741746.png)

